molecular formula C15H17NO2 B11867758 Methyl 2-isopropyl-4-methylquinoline-3-carboxylate

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate

Cat. No.: B11867758
M. Wt: 243.30 g/mol
InChI Key: YEMWIJHFEAVJOY-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate is a quinoline derivative characterized by a substituted quinoline core. The quinoline scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring. In this compound, the quinoline core is functionalized with:

  • A methyl ester group at position 2.
  • An isopropyl substituent at position 2.
  • A methyl group at position 3.

Quinoline derivatives are widely studied for their biological activity (e.g., antimicrobial, anticancer) and material science applications. Structural determination of such compounds typically employs crystallographic tools like SHELX and ORTEP-III, which are industry standards for small-molecule refinement and visualization .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 4-methyl-2-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-9(2)14-13(15(17)18-4)10(3)11-7-5-6-8-12(11)16-14/h5-9H,1-4H3

InChI Key

YEMWIJHFEAVJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The protocol involves reacting 2-azidobenzaldehyde with a β-keto ester derivative, such as methyl 3-oxo-4-methylpentanoate, in acetonitrile under reflux conditions. Triethylamine (Et₃N) and triphenylphosphine (Ph₃P) catalyze the aza-Wittig step, facilitating imine formation and subsequent cyclization. Critical parameters include:

  • Temperature : 95°C for 12 hours ensures complete conversion.

  • Catalyst Loading : A 1:1.2 molar ratio of aldehyde to Ph₃P maximizes yield.

  • Solvent : Acetonitrile provides optimal polarity for intermediate stabilization.

A representative procedure yields the target compound in 87% purity after column chromatography. Substituting ethyl esters with methyl esters in the β-keto ester precursor directly affords the methyl carboxylate functionality without post-synthesis modification.

Isatin-Based Condensation and Functionalization

Patent literature describes a multi-step route to quinoline-4-carboxylic acid derivatives, adaptable for synthesizing this compound. This method prioritizes cost-effectiveness and scalability, utilizing isatin as a starting material.

Stepwise Synthesis Protocol

  • Condensation : Isatin reacts with acetone under basic conditions (NaOH/H₂O) to form 2-methylquinoline-4-carboxylic acid.

  • Aldol Addition : Introducing isopropyl aldehyde at 100°C introduces the 2-isopropyl substituent via nucleophilic attack.

  • Esterification : Treatment with acetyl chloride in methanol installs the methyl ester group at position 3.

Key data:

StepReagentsConditionsYield
1Isatin, NaOH, acetoneReflux, 10h99%
2Isopropyl aldehyde100°C, 3h85%
3Acetyl chloride, MeOHRT, 2h90%

This route’s advantage lies in its use of inexpensive reagents, though it requires careful pH control during the initial condensation to avoid side products.

Gould-Jacobs Cyclization Approach

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, particularly for introducing carboxylate groups. For this compound, the cyclization of methyl 3-(isopropylamino)-4-methylbenzoate with a β-keto ester under acidic conditions generates the quinoline ring.

Critical Modifications

  • β-Keto Ester Selection : Methyl 4-methyl-3-oxopentanoate ensures proper regiochemistry.

  • Acid Catalyst : Polyphosphoric acid (PPA) at 120°C drives cyclodehydration efficiently.

  • Workup : Neutralization with NaHCO₃ prevents ester hydrolysis.

Yields typically range from 75–80% , with purity ≥95% after recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

MethodYieldCostScalabilityComplexity
One-Pot Cascade87%HighModerateLow
Isatin-Based76%LowHighModerate
Gould-Jacobs80%ModerateModerateHigh

The one-pot method excels in speed but requires expensive catalysts. The isatin route is economically favorable for industrial-scale production despite lower yields. The Gould-Jacobs method offers high regioselectivity but demands stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 2-isopropyl-4-methylquinoline-3-carboxylate typically involves the alkylation of quinoline derivatives. For instance, methods such as electrochemical Minisci alkylation have been employed to produce various quinoline derivatives with promising yields. The reaction conditions often involve solvents like tetrahydrofuran and water under controlled electrical conditions to optimize the yield and purity of the final product .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Studies indicate that similar quinoline compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.78 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that this compound could possess comparable antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds range from 1.9 to 7.52 µg/mL, indicating a promising therapeutic window for future drug development .

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for various therapeutic applications:

  • Antimicrobial Agent : Its efficacy against bacteria suggests possible use in treating infections.
  • Anticancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for developing new cancer treatments.

Data Summary Table

Property Value/Description
Chemical Structure This compound
Synthesis Method Electrochemical Minisci alkylation
Antimicrobial MIC Range 0.78 - 12.5 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa
Anticancer IC50 Range 1.9 - 7.52 µg/mL against HCT-116 and MCF-7 cells

Mechanism of Action

The mechanism of action of Methyl 2-isopropyl-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

A structurally related compound is 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid (CAS: 159782-19-1), which shares the quinoline backbone but differs in substituents:

  • A carboxylic acid group at position 4 (vs. methyl ester at position 3).
  • A 3-methoxyphenyl group at position 2 (vs. isopropyl at position 2).
  • No methyl group at position 4.

Key Differences and Implications:

Property Methyl 2-isopropyl-4-methylquinoline-3-carboxylate 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Functional Group Methyl ester (position 3) Carboxylic acid (position 4)
Substituents 2-isopropyl, 4-methyl 2-(3-methoxyphenyl)
Polarity Lower (ester group less polar than carboxylic acid) Higher (due to -COOH group)
Solubility Likely more lipophilic More hydrophilic in basic conditions
Synthetic Routes Esterification of precursor acids Condensation of isoquinoline derivatives

The methyl ester group in the target compound enhances stability and volatility compared to carboxylic acids, as seen in methyl salicylate (a simpler ester with log P ~2.6) .

Comparison with Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) is a pyrimidine derivative with a distinct heterocyclic core but similar functionalization:

  • Chlorine at position 2.
  • Methyl group at position 5.
  • Carboxylic acid at position 4.

Key Differences:

  • Core Structure: Pyrimidine (6-membered ring with two nitrogens) vs. quinoline (fused benzene-pyridine).
  • Bioactivity: Pyrimidines are often used in pharmaceuticals (e.g., antiviral drugs), while quinolines are explored for antimalarial and anticancer properties.
  • Reactivity: The chlorine substituent in pyrimidines increases electrophilicity, enabling nucleophilic substitution reactions, whereas the quinoline’s aromatic system favors electrophilic substitution .

Comparison with Other Methyl Esters

Methyl esters, such as methyl salicylate (Table 3, ), share the ester functional group but lack the quinoline backbone. Key contrasts include:

  • Volatility: Methyl salicylate has a boiling point of 222°C, while the target compound’s larger structure likely reduces volatility.
  • Applications: Methyl salicylate is used in topical analgesics, whereas quinoline esters may serve as intermediates in drug synthesis.

Biological Activity

Methyl 2-isopropyl-4-methylquinoline-3-carboxylate is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound's structure, characterized by a quinoline backbone with isopropyl and methyl substitutions, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NC_{14}H_{17}N, featuring both aromatic and aliphatic characteristics. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile compound in biological studies.

Biological Activity Overview

Research indicates that compounds within the quinoline family, including this compound, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 100 µg/mL depending on the specific compound and bacterial strain tested .
  • Anticancer Properties : Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, IC50 values for certain derivatives were reported in the range of 0.69–22 mM against various cancer cell lines, suggesting potential for therapeutic applications .
  • Dopaminergic Activity : Compounds similar to this compound have been studied for their effects on dopamine receptors. Some derivatives act as partial agonists at D2 dopamine receptors, indicating potential implications in neuropharmacology .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study on quinoline derivatives highlighted that this compound exhibited a notable inhibitory effect against Gram-positive bacteria. The study measured MIC values and found that modifications in the substituents significantly influenced antibacterial potency.
    CompoundMIC (µg/mL)Bacteria
    This compound25Staphylococcus aureus
    8-Hydroxyquinoline2Haemophilus influenzae
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 and A549. Results indicated varying degrees of cytotoxicity with IC50 values suggesting moderate to high efficacy against these cell lines.
    Cell LineIC50 (mM)
    MCF-720
    A54915

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Studies suggest that its mechanism may involve:

  • Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some quinolines induce oxidative stress in cells, contributing to their cytotoxic effects .

Q & A

Q. Key Considerations :

  • Reaction yields depend on substituent steric effects (e.g., isopropyl groups may require longer reaction times).
  • Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Basic: How is this compound characterized spectroscopically?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks at δ 8.5–9.0 ppm (quinoline protons), δ 2.5–3.0 ppm (isopropyl/methyl groups).
    • 13^{13}C NMR: Carboxylate carbon at ~165–170 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak (M+^+) matching the molecular formula (e.g., C15_{15}H17_{17}NO2_2).
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (ester C=O) and ~1600 cm1^{-1} (quinoline ring) .

Advanced: How can crystallographic data contradictions between SHELX and other refinement tools be resolved?

Answer:
Discrepancies often arise from:

  • Software Algorithms : SHELX uses direct methods for phase determination, while other tools (e.g., PHENIX) rely on maximum likelihood. Cross-validate results using both approaches .
  • Hydrogen Bonding Patterns : Use Graph Set Analysis (as per Etter’s formalism) to validate hydrogen-bonding networks in crystal structures .
  • Thermal Parameter Handling : SHELXL’s anisotropic refinement may differ in handling disordered regions. Compare RintR_{\text{int}} and RfreeR_{\text{free}} values across software outputs .

Q. Example Workflow :

Solve structure with SHELXD .

Refine in SHELXL and export CIF.

Validate using ORTEP-3 for graphical hydrogen-bond analysis .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of quinoline derivatives?

Answer:
SAR studies require:

  • Systematic Substituent Variation : Synthesize analogs with modified isopropyl/methyl groups and assess bioactivity (e.g., enzyme inhibition assays) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., cytochrome P450).
  • Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with cellular uptake .

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